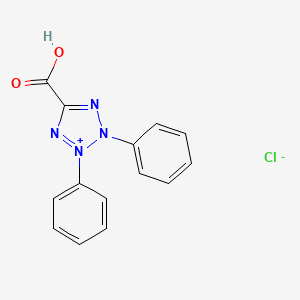

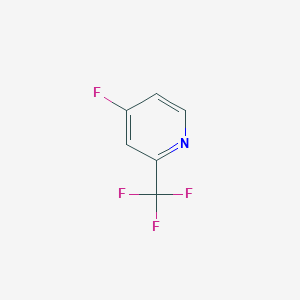

4-Fluoro-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

4-Fluoro-2-(trifluoromethyl)pyridine is a pyridine derivative . It is used as a reactant in the preparation of aminopyridines through amination reactions. It also serves as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Chemical Reactions Analysis

This compound acts as a reactant in the preparation of aminopyridines through amination reactions. It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Poly-Substituted Pyridines : Chen et al. (2010) developed a new strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines. This method involves C-F bond breaking of the fluoroalkyl group and is notable for its high yields and metal-free conditions, making it a significant contribution to pyridine synthesis (Chen et al., 2010).

Structural Properties of Fluorinated Pyridone Derivatives : Hunt, Fischer, and Schwerdtfeger (1997) studied fluorinated compounds of 4-pyridone, revealing insights into their structural properties, such as nonplanarity and aromaticity, which are influenced by fluorination. This research provides a deeper understanding of the chemical behavior of these compounds (Hunt et al., 1997).

Enantioselective Synthesis of Fluorinated Compounds : Woerly, Banik, and Jacobsen (2016) reported an enantioselective synthesis of 4-fluoroisochromanones using chiral aryl iodide catalysis. This method provides access to lactones with fluorine-bearing stereogenic centers, demonstrating the potential of fluorine in asymmetric synthesis (Woerly et al., 2016).

Electrochemical Synthesis of 4-Fluoropyridine : Fang et al. (2004) described a selective electrochemical method for synthesizing 4-fluoropyridine. This approach offers a mild and efficient alternative to traditional chemical fluorination methods, expanding the toolkit for synthesizing fluorinated heterocyclic systems (Fang et al., 2004).

Synthesis of Fluorinated Naphthyridin Derivatives : Suzuki et al. (2007) developed a method for synthesizing fluorine-containing pyridine derivatives through intermolecular and intramolecular cyclization reactions. This process yields complex fluorinated structures, highlighting the versatility of fluorine in organic synthesis (Suzuki et al., 2007).

Mild Fluorination of Pyridines and Diazines : Fier and Hartwig (2013) introduced a mild and convenient protocol for fluorinating carbon sites adjacent to nitrogen in pyridines. This method uses silver difluoride and is notable for its ambient temperature operation and selectivity, making it beneficial for medicinal research (Fier & Hartwig, 2013).

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its derivatives, including 4-Fluoro-2-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. Currently, the major use of TFMP derivatives is in the protection of crops from pests. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries. It is expected that many novel applications of TFMP will be discovered in the future .

Wirkmechanismus

Target of Action

It is known that pyridine derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .

Mode of Action

4-Fluoro-2-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .

Biochemical Pathways

As a reactant in the preparation of aminopyridines, it may indirectly influence biochemical pathways involving these compounds .

Result of Action

As a reactant in the preparation of aminopyridines, it may indirectly contribute to the biological activities of these compounds .

Biochemische Analyse

Biochemical Properties

4-Fluoro-2-(trifluoromethyl)pyridine plays a crucial role in biochemical reactions, particularly in the synthesis of aminopyridines through amination reactions . It acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . The compound interacts with various enzymes and proteins, facilitating these reactions by stabilizing transition states and enhancing reaction rates. The nature of these interactions is primarily based on the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biomolecules.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activity and alteration of metabolic fluxes. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating enzymes through direct binding to their active sites. This interaction can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits moderate stability under standard laboratory conditions, with a half-life of approximately 11.83 hours in model river water . Over extended periods, it can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been identified, indicating that the compound’s impact is dose-dependent and requires careful consideration in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. The compound can influence metabolic fluxes by modulating enzyme activity and altering metabolite levels. It has been shown to participate in oxidative coupling reactions, where it acts as a catalytic ligand, facilitating the formation of complex organic molecules .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The compound’s transport and distribution are influenced by its chemical properties, including its ability to form hydrogen bonds and interact with lipid membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. Its localization can affect its biochemical activity, as it interacts with enzymes and proteins within these compartments to modulate cellular processes .

Eigenschaften

IUPAC Name |

4-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4N/c7-4-1-2-11-5(3-4)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVVWHSYFPKMSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1437198.png)

![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-ylboronic acid](/img/structure/B1437200.png)